3,6-Di-t-butyl-2-naphthol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39093-07-7 |
|---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
3,6-ditert-butylnaphthalen-2-ol |
InChI |
InChI=1S/C18H24O/c1-17(2,3)14-8-7-12-11-16(19)15(18(4,5)6)10-13(12)9-14/h7-11,19H,1-6H3 |
InChI Key |
PKLCOWPDOXDKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)O)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Di T Butyl 2 Naphthol and Its Functionalized Analogs
Regioselective Tert-Butylation Strategies for Naphthol Scaffolds
The introduction of bulky tert-butyl groups onto a naphthol framework requires precise control of regioselectivity. Several strategies have been developed to achieve the desired substitution pattern, primarily focusing on electrophilic aromatic substitution and directed functionalization.
The Friedel-Crafts alkylation is a classical and widely used method for the tert-butylation of aromatic compounds, including naphthols. cerritos.edursc.orgnih.gov This electrophilic aromatic substitution reaction typically employs a tertiary butylating agent, such as isobutylene (B52900) or tert-butanol (B103910), in the presence of an acid catalyst. arkat-usa.org The choice of catalyst, which can range from strong Lewis acids like aluminum chloride to proton acids like sulfuric acid or p-toluenesulfonic acid, plays a crucial role in the reaction's outcome. cerritos.edursc.org
The regioselectivity of the Friedel-Crafts tert-butylation of 2-naphthol (B1666908) is highly dependent on the reaction conditions. The electron-donating hydroxyl group directs incoming electrophiles to the ortho and para positions. In the case of 2-naphthol, the most reactive positions for electrophilic substitution are C1, C3, C6, and C8. The formation of 3,6-di-tert-butyl-2-naphthol involves a sequential alkylation, where the first tert-butyl group typically adds at the 6-position, followed by the introduction of the second tert-butyl group at the 3-position. researchgate.net Steric hindrance from the newly introduced bulky groups can influence the position of subsequent alkylations. cerritos.edu For instance, the tert-butylation of 2-methoxynaphthalene, a related compound, with tert-butanol over large-pore zeolites has been shown to selectively produce 6-tert-butyl-2-methoxynaphthalene. iitm.ac.in
| Catalyst System | Alkylating Agent | Substrate | Key Findings |
| p-Toluenesulfonic acid | Allylic alcohols | beta-Naphthol | Allows for selective α-alkylation under mild conditions with high yields. rsc.org |
| Zeolites (e.g., H-Y, H-MOR) | tert-Butanol | 2-Methoxynaphthalene | Can achieve high selectivity for 6-tert-butyl-2-methoxynaphthalene. iitm.ac.in |
| Dual Brønsted/Lewis Acid | Di-tert-butylperoxide | Electron-rich arenes | Promotes site-selective tert-butylation. chemrxiv.org |
| Triflic acid | Isobutylene | Naphthalene-2,6-diol | Can lead to tert-butylation, but solubility issues can affect yield. arkat-usa.org |
Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic compounds, including naphthol derivatives. acs.orgwikipedia.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regiocontrol.
For naphthol scaffolds, the hydroxyl group itself or a protected form, such as a carbamate, can act as a DMG. nih.gov The N,N-diethyl-O-naphthyl-2-carbamate has been successfully employed in DoM strategies to achieve the regioselective synthesis of 2,3-disubstituted and 1,2,3-trisubstituted naphthalenes. acs.org This approach provides a predictable way to introduce substituents at specific positions, which can be a valuable tool for the synthesis of functionalized analogs of 3,6-Di-t-butyl-2-naphthol. While direct tert-butylation via DoM can be challenging, the introduction of other functional groups that can later be converted to a tert-butyl group is a feasible strategy.
Transition metal-catalyzed reactions provide a versatile platform for the construction of substituted naphthol cores. researchgate.net These methods often involve the coupling of smaller, functionalized precursors to build the naphthalene (B1677914) ring system. Various transition metals, including palladium, rhodium, and copper, have been utilized in these synthetic strategies. researchgate.netnih.gov
For example, rhodium(III)-catalyzed C-H activation and cascade [4+2] annulation has been developed for the synthesis of naphthalenone sulfoxonium ylides, which can be further transformed into substituted naphthols. researchgate.net Copper-catalyzed ortho-selective C-H functionalization of naphthols with diazo compounds has also been reported, demonstrating a method for direct functionalization at the ortho position. nih.gov While these methods may not directly yield this compound, they offer powerful tools for constructing highly functionalized naphthol analogs that would be difficult to access through classical methods.
Synthesis of Precursor Molecules and Advanced Conversion Pathways to this compound
The synthesis of this compound can also be approached through the synthesis of precursor molecules that are subsequently converted to the final product. For instance, 6-tert-butyl-2-naphthol can be synthesized and then subjected to a second tert-butylation step. researchgate.net The synthesis of such precursors can be achieved through various methods, including the electrophilic cyclization of alkynes. nih.gov This methodology allows for the regioselective preparation of a wide variety of substituted naphthalenes and 2-naphthols under mild reaction conditions. nih.gov
Green Chemistry Principles and Sustainable Synthesis of Bulky Naphthols
The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals to minimize environmental impact. arabjchem.orgjournament.com For the synthesis of bulky naphthols, this includes the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. arabjchem.orgjournament.com
Tannic acid, a naturally occurring, biodegradable polyphenol, has been explored as a catalyst for the synthesis of 1-amidoalkyl-2-naphthols. arabjchem.orgorientjchem.org This approach offers advantages such as short reaction times and good to excellent yields under solvent-free conditions. arabjchem.org Another green approach is "Grindstone Chemistry," a solvent-free method that involves the grinding of solid reactants, which has been successfully applied to the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com The use of reusable solid acid catalysts, such as clay minerals like montmorillonite, is another promising green strategy for reactions like the oxidative coupling of 2-naphthol. rsisinternational.org
| Green Chemistry Approach | Catalyst | Key Advantages | Application |
| Solvent-free synthesis | Tannic acid | Biodegradable catalyst, short reaction times, high yields. arabjchem.orgorientjchem.org | Synthesis of 1-amidoalkyl-2-naphthols. arabjchem.orgorientjchem.org |
| Microwave irradiation | Tannic acid | Energy efficient, rapid synthesis. arabjchem.orgjournament.com | Synthesis of 1-amidoalkyl-2-naphthols. arabjchem.orgjournament.com |
| Grindstone Chemistry | Methane sulfonic acid | Solvent-free, energy efficient, simple work-up. ijcmas.com | Synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com |
| Heterogeneous catalysis | Cu-Montmorillonite | Reusable catalyst, reduced hazardous waste. rsisinternational.org | Oxidative coupling of 2-naphthol. rsisinternational.org |
Optimization of Reaction Parameters and Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful optimization of reaction parameters. This includes catalyst loading, reaction temperature, reaction time, and the molar ratio of reactants. For Friedel-Crafts alkylation, controlling these parameters is crucial to maximize the yield of the desired product while minimizing the formation of byproducts from over-alkylation or isomerization.
Continuous flow chemistry is an emerging technology that offers significant advantages for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. A continuous flow protocol for the alkylation of naphthols using a reusable granular β-zeolite catalyst has been demonstrated, facilitating gram-scale synthesis with water as the sole byproduct. researchgate.net Such methodologies are crucial for the development of efficient and sustainable industrial production processes for this compound.
Elucidation of Reaction Mechanisms and Advanced Chemical Transformations of 3,6 Di T Butyl 2 Naphthol
Mechanistic Investigations into Oxidation-Reduction Chemistry of 3,6-Di-t-butyl-2-naphthol
The oxidation-reduction chemistry of this compound is a key area of its reactivity, leading to the formation of important intermediates such as phenoxyl radicals and quinone methides. These species are central to its role in various chemical processes.
Electron Transfer Processes and Electrochemical Behavior
The electrochemical behavior of this compound and its derivatives is closely linked to electron transfer processes. The introduction of tert-butyl groups on the naphthalene (B1677914) core can influence these processes. For instance, in a related compound, 3,6-di(tert-butyl)naphthalene-1,8-diyl bis(tert-butyl nitroxide), the presence of these bulky groups allows for the reversible generation of triplet species. researchgate.net
The oxidation of phenols to phenoxyl radicals is a fundamental electron transfer process. nist.gov The stability of the resulting phenoxyl radical is a crucial factor in these reactions. scholaris.canih.gov The electrochemical properties of phenoxyl radicals are important in various applications, including their use as mediators in enzymatic electron transfers. nih.gov
Acid-Base Equilibria and Proton Transfer Dynamics in Solutions of this compound
The acidic nature of the hydroxyl group in this compound governs its acid-base equilibria in solution. The pKa value of the hydroxyl group is a measure of its acidity. While a specific pKa value for this compound is not provided in the search results, the acidity of naphthols is known to increase upon photoexcitation. mdpi.com For instance, the excited-state pKa* of 2-naphthol (B1666908) derivatives can be significantly lower than their ground-state pKa. researchgate.net
Proton transfer is a fundamental process in the chemistry of phenols and naphthols. rsc.orgnih.gov Studies on the 3,6-di-tert-butyl-2-hydroxyphenoxyl radical have shown its involvement in intermolecular proton exchange reactions with various acids, such as dicarboxylic acids. nih.gov These reactions have been investigated using dynamic electron spin resonance (ESR) spectroscopy, which allows for the determination of the rate constants of proton exchange. nih.gov The mechanism of this proton exchange is proposed to be a cooperative two-proton exchange. nih.gov
Derivatization Reactions at the Hydroxyl Group of this compound (e.g., Etherification, Esterification)
The hydroxyl group of this compound is a key site for derivatization reactions, including etherification and esterification. These reactions allow for the modification of the compound's properties and the synthesis of new derivatives.
Etherification involves the conversion of the hydroxyl group into an ether. General methods for the tert-butylation of alcohols and phenols to form tert-butyl ethers include the use of reagents like tert-butyl 2,2,2-trichloroacetimidate. organic-chemistry.org For naphthols specifically, the synthesis of butyl 2-naphthyl ether has been documented. thegoodscentscompany.com
Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. Various methods exist for the esterification of alcohols and phenols. researchgate.net For sterically hindered hydroxyl groups, specific strategies may be required to achieve high yields. researchgate.net The use of activating agents like di-t-butyl dicarbonate (B1257347) in the presence of a catalyst such as N,N'-dimethylaminopyridine (DMAP) is a common approach. researchgate.net The formation of tert-butyl esters from carboxylic acids and tert-butyl alcohol can be achieved using various catalysts. organic-chemistry.orgtrea.com
Electrophilic and Nucleophilic Substitutions on the Naphthalene Ring of this compound
The naphthalene ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, although the bulky tert-butyl groups significantly influence the regioselectivity and reactivity.
Regioselectivity and Steric Effects of Bulky Substituents
The tert-butyl groups on the naphthalene ring exert a strong steric effect, which plays a crucial role in directing incoming substituents to specific positions. nih.govstudy.com In Friedel-Crafts alkylation reactions of naphthols, the position of the incoming tert-butyl group is highly dependent on the reaction conditions and the catalyst used. researchgate.net For example, the tert-butylation of naphthalene-2,6-diol with isobutylene (B52900) or t-butanol can lead to the formation of 3,7-di-tert-butylnaphthalene-2,6-diol. arkat-usa.org
The hydroxyl group of the naphthol is an activating group that directs electrophiles to the ortho and para positions. study.com However, the steric hindrance from the existing tert-butyl groups can prevent substitution at adjacent positions. study.com In the case of 1-naphthol (B170400), electrophilic substitution is generally favored at the para position (position 4). acs.org For 2-naphthol derivatives, electrophilic substitution can occur at various positions depending on the directing influence of the substituents present. nih.gov
The steric hindrance can also affect the rate of solvolysis reactions of related benzyl (B1604629) chlorides, with bulky substituents sometimes leading to an unexpected increase in reactivity due to steric acceleration. researchgate.net
Below is a table summarizing some of the key reactions and their regiochemical outcomes for naphthol derivatives, illustrating the influence of substituents.
| Reactant | Reagent/Conditions | Product(s) | Reference |
| Naphthalene-2,6-diol | Isobutylene, triflic acid, DCM | 3,7-di-tert-butylnaphthalene-2,6-diol | arkat-usa.org |
| 6-Methoxynaphthalen-2-ol | t-Butanol, DCM/TFA | 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol | arkat-usa.org |
| 1-Naphthol | tert-Butyl alcohol, H₂SO₄, acetic acid | 2-tert-butyl-1,4-naphthoquinone | researchgate.net |
| Arene-containing propargylic alcohols | ICl, I₂, Br₂, NBS, or PhSeBr | Substituted naphthalenes and 2-naphthols | nih.gov |
Halogenation, Nitration, and Sulfonation Studies
Electrophilic aromatic substitution reactions on the this compound ring are dictated by the interplay between the activating hydroxyl group and the steric hindrance imposed by the tert-butyl substituents. While specific studies on this compound are not prevalent in the cited literature, its reactivity can be inferred from studies on less substituted 2-naphthols and other sterically hindered phenolic compounds.
Halogenation: The halogenation of 2-naphthol typically occurs at the C1 position due to the strong activating effect of the hydroxyl group. stackexchange.com For this compound, the C3 position is blocked. The C1 position, while electronically favored, is severely hindered by the adjacent tert-butyl group at C3. Therefore, direct halogenation at C1 is expected to be challenging. Electrophilic attack might instead be directed to other activated positions on the naphthalene ring system that are less sterically encumbered, such as C5 or C7, though these positions are electronically less favored than C1.
Studies on the bromination of other sterically hindered naphthols have shown that reactions can proceed under specific conditions, for example, using potent electrophilic bromine sources. It is plausible that under forcing conditions or with specific catalytic systems, halogenation of this compound could be achieved, though potentially with lower yields or unusual regioselectivity compared to unsubstituted 2-naphthol.
Nitration: The nitration of phenols can be a complex reaction, often leading to oxidation and degradation, especially under harsh acidic conditions. For sterically hindered phenols, such as 2,6-di-tert-butylphenol, nitration with mixed nitric and sulfuric acids can lead to dealkylation, where a tert-butyl group is replaced by a nitro group. Milder conditions, for example using dilute nitric acid in an inert solvent, have been developed to achieve selective nitration at the para-position of such hindered phenols.
Sulfonation: The sulfonation of 2-naphthol is highly dependent on reaction conditions. At lower temperatures (kinetic control), sulfonation predominantly yields 2-naphthol-1-sulfonic acid. google.com At higher temperatures (thermodynamic control), the reaction can lead to the formation of more stable isomers like 2-naphthol-6-sulfonic acid or 2-naphthol-8-sulfonic acid. researchgate.netgoogle.com
For this compound, direct sulfonation at the C1 position is sterically improbable. Sulfonation would likely occur on the second aromatic ring, at either the C5 or C7 position. Given that the 6-position is already substituted, the formation of 2-naphthol-8-sulfonic acid or 2-naphthol-5-sulfonic acid analogues might be favored, particularly under thermodynamic conditions. The bulky tert-butyl groups would be expected to significantly influence the equilibrium between different sulfonic acid isomers.
Table 1: Representative Conditions for Electrophilic Aromatic Substitution on Analogous Naphthol Systems
| Reaction | Substrate | Reagents and Conditions | Major Product(s) | Yield | Reference |
| Bromination | 2-Naphthol | Br₂, CH₂Cl₂ | 1-Bromo-2-naphthol | High | |
| Sulfonation (Kinetic) | 2-Naphthol | SO₃, Tetrachloroethane, 20-25°C | 2-Naphthol-1-sulfonic acid | Good | google.com |
| Sulfonation (Thermo.) | 2-Naphthol | H₂SO₄, Heat | 2-Naphthol-6-sulfonic acid (Schaeffer acid) & 2-Naphthol-8-sulfonic acid (Crocein acid) | Variable | google.com |
Carbon-Carbon Bond Forming Reactions (e.g., Mannich-type, Suzuki-Miyaura)
Mannich-type Reactions: The Mannich reaction is a three-component condensation that, with 2-naphthol, typically results in the formation of 1-(aminomethyl)-2-naphthol derivatives. researcher.liferesearchgate.netrsc.orgmdpi.com The reaction proceeds via electrophilic attack of a pre-formed iminium ion at the highly nucleophilic C1 position of the 2-naphthol ring. wikipedia.org
For this compound, the C1 position is exceptionally sterically hindered by the adjacent tert-butyl group at C3. This steric blockade would almost certainly prevent the approach of the electrophilic iminium ion, thus inhibiting the classical Mannich reaction. It is highly probable that this compound would be unreactive under standard Mannich conditions. No examples of successful Mannich reactions on 3-substituted-2-naphthols are readily found in the literature, supporting the hypothesis of steric inhibition.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide or triflate. To engage this compound in such a reaction, it must first be converted into a suitable electrophilic partner. The phenolic hydroxyl group can be transformed into an excellent leaving group, such as a triflate (-OTf).
The synthesis of aryl triflates from phenols, including sterically hindered ones, is a well-established process. acs.org Reagents like triflic anhydride (B1165640) (Tf₂O) or N-phenyltriflimide (PhNTf₂) in the presence of a base are commonly used. nih.gov Due to the steric hindrance around the hydroxyl group in this compound, forcing conditions or specialized reagents might be necessary to achieve high yields of the corresponding naphthyl triflate.
Once the 3,6-Di-t-butyl-2-naphthyl triflate is synthesized, it can serve as a substrate in a Suzuki-Miyaura coupling reaction with a variety of aryl or vinyl boronic acids or esters. The steric bulk of the tert-butyl groups, particularly at the C3 position, would likely necessitate the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Plausible Two-Step Sequence for Suzuki-Miyaura Arylation of this compound
| Step | Transformation | General Reagents & Conditions | Intermediate/Product | Notes | Reference (Analogous) |
| 1 | Triflation | Phenol (B47542), N-Phenyltriflimide, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Microwave heating | Aryl Triflate | Microwave heating can significantly reduce reaction times for hindered phenols. | acs.orgnih.gov |
| 2 | Suzuki-Miyaura Coupling | Aryl Triflate, Arylboronic Acid, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄), Solvent (e.g., Toluene/H₂O) | Arylated Naphthalene | Bulky ligands are often required to achieve good yields with sterically demanding substrates. | organic-chemistry.org |
Advanced Spectroscopic and Crystallographic Characterization of 3,6 Di T Butyl 2 Naphthol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 3,6-Di-t-butyl-2-naphthol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals, offering deep insights into its molecular framework.
While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei, multi-dimensional techniques are essential for assembling the complete molecular puzzle of complex structures like this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the aromatic region of the this compound spectrum, COSY would reveal correlations between adjacent protons on the naphthalene (B1677914) ring, allowing for the sequential assignment of the aromatic proton signals. For instance, the proton at the C4 position would show a cross-peak with the proton at the C5 position, and so on, establishing the connectivity within the spin systems of the naphthalene core.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is crucial for assigning the carbon signals of the naphthalene ring by correlating them to their directly bonded, and previously assigned, protons. The methyl protons of the tert-butyl groups would show a strong correlation to the methyl carbons, and the aromatic protons would correlate to their respective aromatic carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY would show correlations between the protons of the tert-butyl groups and the nearby aromatic protons on the naphthalene ring, confirming their spatial relationship.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H at this position) | Key NOESY Correlations (from ¹H at this position) |
|---|---|---|---|---|
| 1 | ~7.1 | ~118 | C2, C8a, C3 | H8, OH |
| 2-OH | Variable | - | C1, C2, C3 | H1 |
| 3-t-Bu | ~1.4 | ~35 (C), ~30 (CH₃) | C2, C3, C4 | H4 |
| 4 | ~7.3 | ~125 | C3, C5, C8a | H5, 3-t-Bu |
| 5 | ~7.7 | ~126 | C4, C6, C7, C8a | H4, 6-t-Bu |
| 6-t-Bu | ~1.3 | ~34 (C), ~31 (CH₃) | C5, C6, C7 | H5, H7 |
| 7 | ~7.2 | ~123 | C5, C6, C8, C8a | H8, 6-t-Bu |
| 8 | ~7.6 | ~128 | C1, C7, C8a | H1, H7 |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is often inaccessible by solution NMR or other methods. nih.gov For this compound, ssNMR can be used to study both its crystalline and amorphous states.
In the solid state, the molecular motion is restricted, leading to broad NMR signals. Techniques like Magic Angle Spinning (MAS) are employed to average out these anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) is often used to enhance the signal of low-abundance nuclei like ¹³C.
For this compound, ¹³C CP/MAS ssNMR spectra would reveal the number of crystallographically inequivalent molecules in the unit cell. If multiple, distinct signals are observed for a single carbon in the molecule, it suggests the presence of multiple conformations or packing arrangements in the crystal lattice.
Furthermore, ssNMR can probe the dynamics of the molecule in the solid state. For example, variable-temperature ssNMR experiments could provide information on the rotational dynamics of the tert-butyl groups. The study of spin-lattice relaxation times (T₁) can also offer insights into molecular motion.
Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, as well as detailed information about the packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, the principles of the technique and the expected findings can be discussed based on related structures.
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
The way molecules arrange themselves in a crystal is governed by a delicate balance of intermolecular interactions. rsc.org For this compound, the bulky tert-butyl groups are expected to play a dominant role in the crystal packing, likely preventing close π-π stacking of the naphthalene rings. The primary intermolecular forces would be van der Waals interactions between the hydrocarbon portions of the molecules.
The hydroxyl group introduces the possibility of hydrogen bonding. However, the steric hindrance from the adjacent tert-butyl group at the 3-position might influence its ability to form strong, directional hydrogen bonds. It is possible that weak O-H···π interactions or other non-conventional hydrogen bonds could be observed. Analysis of the crystal structure would reveal the presence and geometry of any such interactions, which are crucial for understanding the supramolecular architecture of the solid.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs can have different physical properties, such as melting point, solubility, and stability. Given the steric bulk and conformational flexibility of the tert-butyl groups, it is plausible that this compound could exhibit polymorphism.
Single-crystal X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. Each polymorph would have a unique unit cell and space group, leading to a distinct diffraction pattern. By growing crystals under different conditions (e.g., different solvents, temperatures, or cooling rates), it may be possible to isolate and structurally characterize different polymorphs of this compound.
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~15.2 |
| c (Å) | ~12.8 |
| β (°) | ~95.0 |
| Volume (ų) | ~2040 |
| Z | 4 |
| Calculated density (g/cm³) | ~1.05 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions, which provides valuable structural information. koreascience.kr
For this compound, HRMS would be used to confirm its molecular formula, C₁₈H₂₄O. The fragmentation of sterically hindered phenols like this compound often follows characteristic pathways. koreascience.kr Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) would be observed.
A key fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. researchgate.net This would result in a prominent peak at m/z [M-15]⁺. Subsequent fragmentation could involve the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the remaining tert-butyl group. The presence of the hydroxyl group can also influence the fragmentation, potentially leading to the formation of resonance-stabilized radical cations.
MS/MS experiments, where the [M]⁺˙ or [M+H]⁺ ion is isolated and fragmented, would allow for the detailed study of these fragmentation pathways, providing further confirmation of the structure.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺˙ | C₁₈H₂₄O⁺˙ | 256.1827 | Molecular ion |
| [M-CH₃]⁺ | C₁₇H₂₁O⁺ | 241.1592 | Loss of a methyl radical |
| [M-C₄H₈]⁺˙ | C₁₄H₁₆O⁺˙ | 200.1201 | Loss of isobutylene |
| [M-CH₃-C₄H₈]⁺ | C₁₃H₁₃O⁺ | 185.0966 | Sequential loss of methyl and isobutylene |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its characteristic functional groups and providing insights into its molecular conformation. These two techniques are complementary, as vibrational modes that are strong in Raman may be weak in IR, and vice-versa.
Key Vibrational Modes for this compound:
O-H Vibrations: The hydroxyl group gives rise to a prominent stretching vibration (ν O-H), typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding. In dilute solutions in non-polar solvents, a sharp band corresponding to the "free" non-hydrogen-bonded hydroxyl group is expected.
C-H Vibrations: The aliphatic C-H stretching vibrations from the two tert-butyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations from the naphthalene ring typically appear at higher wavenumbers, in the 3000-3100 cm⁻¹ range.
Aromatic Ring Vibrations: The C=C stretching vibrations of the naphthalene skeleton produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. The exact positions and relative intensities of these bands are sensitive to the substitution pattern on the ring. For substituted naphthalenes, key bands are often observed near 1600, 1580, and 1500 cm⁻¹. researchgate.net
C-O Stretching and O-H Bending: The C-O stretching vibration, coupled with O-H in-plane bending, is expected in the 1200-1400 cm⁻¹ region. A strong band observed around 1375 cm⁻¹ in the Raman spectrum of 2-naphthol (B1666908) has been assigned to C-O stretching vibrations. researchgate.net
Out-of-Plane Bending: The C-H out-of-plane bending (γ C-H) vibrations, which appear in the 700-900 cm⁻¹ region, are highly characteristic of the substitution pattern on the aromatic ring and can help confirm the positions of the substituents.
The steric bulk of the tert-butyl groups at the 3 and 6 positions can influence the planarity of the naphthalene ring and restrict the rotational freedom of the hydroxyl group, which may lead to subtle shifts in the vibrational frequencies compared to less hindered naphthols.
Table 1: Expected Vibrational Frequencies and Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Primary Spectroscopic Technique | Comments |
|---|---|---|---|
| 3200-3600 | ν(O-H) stretch | FT-IR | Position and width depend on hydrogen bonding. |
| 3000-3100 | ν(C-H) aromatic | Raman, FT-IR | Characteristic of the naphthalene ring protons. |
| 2850-3000 | ν(C-H) aliphatic | Raman, FT-IR | From the two tert-butyl groups. |
| 1400-1650 | ν(C=C) aromatic ring stretch | Raman, FT-IR | Multiple bands characteristic of the naphthalene core. |
| 1200-1400 | δ(O-H) in-plane bend and ν(C-O) stretch | FT-IR | Coupled vibrations, strong in the IR spectrum. |
| 700-900 | γ(C-H) out-of-plane bend | FT-IR | Diagnostic of the aromatic substitution pattern. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior
Electronic spectroscopy provides valuable information on the electronic structure of this compound by probing the transitions between electronic energy levels, primarily the π→π* transitions within the naphthalene aromatic system.
The UV-Vis absorption spectrum of naphthols is characterized by multiple bands corresponding to electronic transitions within the delocalized π-system of the naphthalene rings. For the parent compound, 2-naphthol, absorption peaks originating from π→π* transitions are observed around 300-330 nm. researchgate.netaatbio.com The introduction of substituents onto the naphthalene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The two electron-donating tert-butyl groups on the this compound molecule are expected to cause a slight red-shift (bathochromic shift) in the absorption bands compared to unsubstituted 2-naphthol, due to their positive inductive effect which raises the energy of the highest occupied molecular orbital (HOMO).
Fluorescence spectroscopy reveals the molecule's behavior after electronic excitation. Naphthols are known to be fluorescent. aatbio.com Upon absorption of UV light, the molecule is promoted to an excited singlet state and can then relax to the ground state by emitting a photon. 2-Naphthol itself exhibits an excitation peak at approximately 331 nm and an emission peak around 354 nm. aatbio.com The fluorescence spectrum of this compound is expected to be similarly structured. The bulky tert-butyl groups may increase the fluorescence quantum yield by sterically hindering rotational motions that could otherwise provide non-radiative decay pathways. The local environment, including solvent polarity, can significantly influence both the absorption and emission spectra.
Table 2: Comparison of Electronic Spectroscopy Data for 2-Naphthol and Expected Properties for this compound
| Compound | Absorption λmax (nm) | Excitation λmax (nm) | Emission λmax (nm) | Expected Substituent Effect |
|---|---|---|---|---|
| 2-Naphthol (Parent) | ~300-330 researchgate.net | ~331 aatbio.com | ~354 aatbio.com | N/A |
| This compound | Expected >330 | Expected >331 | Expected >354 | Bathochromic (red) shift due to alkyl groups. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for the detection and characterization of paramagnetic species, such as the naphthoxyl radical derived from this compound. Oxidation of the parent phenol (B47542) (one-electron, one-proton removal) generates a stable radical where the unpaired electron is delocalized over the naphthalene ring system. The steric hindrance provided by the tert-butyl groups enhances the stability of this radical, making it amenable to EPR studies.
The EPR spectrum provides two key pieces of information: the g-factor and the hyperfine coupling constants (a). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023).
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, I=1/2). This interaction splits the EPR signal into multiple lines, and the magnitude of the splitting, the hyperfine coupling constant (a), is proportional to the probability of finding the unpaired electron at that nucleus. This provides a direct map of the spin density distribution across the molecule.
While specific EPR data for the 3,6-di-t-butyl-2-naphthoxyl radical is not prominent in the literature, extensive studies have been conducted on closely related, sterically hindered phenoxyl radicals, such as the 3,6-di-tert-butyl-2-hydroxyphenoxyl radical. researchgate.netnih.gov In this related radical, the unpaired electron couples to the ring protons, giving rise to distinct hyperfine splittings. For the 3,6-di-t-butyl-2-naphthoxyl radical, one would expect to observe hyperfine coupling primarily from the protons at positions 1, 4, 5, 7, and 8 of the naphthalene ring. The magnitude of each coupling constant would reflect the extent of spin delocalization to that specific position. The eighteen equivalent protons of the two tert-butyl groups are generally too far from the delocalized π-system to exhibit resolvable hyperfine splitting.
Table 3: Expected EPR Parameters for the 3,6-Di-t-butyl-2-naphthoxyl Radical
| Parameter | Expected Value/Observation | Information Provided |
|---|---|---|
| g-factor | ~2.003 - 2.005 | Characteristic of an oxygen-centered (phenoxyl/naphthoxyl) radical. |
| Hyperfine Coupling (aH) | Multiple distinct values for protons at positions 1, 4, 5, 7, 8. | Maps the unpaired electron spin density distribution across the naphthalene ring. |
| Spectral Pattern | A complex multiplet resulting from the superposition of several proton couplings. | Confirms the structure of the radical and the magnetic inequivalence of the ring protons. |
Computational Chemistry and Theoretical Investigations of 3,6 Di T Butyl 2 Naphthol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. scirp.org It has proven to be a reliable approach for describing various molecular properties, including the energies of frontier molecular orbitals, molecular geometry, and vibrational frequencies. researchgate.net For substituted naphthols and related phenolic compounds, DFT calculations offer significant insights into how substituent groups influence their electronic behavior and reactivity. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netresearchgate.net A smaller gap generally implies higher chemical reactivity and lower stability. researchgate.net
For 3,6-Di-t-butyl-2-naphthol, the HOMO and LUMO distributions are expected to be spread across the π-conjugated naphthalene (B1677914) backbone, indicating that electronic transitions are primarily of the π-π* type. nih.gov The electron-donating hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups influence the energy levels of these orbitals. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ijapm.org These descriptors provide a quantitative basis for comparing the reactivity of different molecules. ijapm.org
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. nih.gov |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. nih.gov |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and stability of the molecule. researchgate.net |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. ijapm.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron configuration. ijapm.org |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. ijapm.org |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Quantifies the energy lowering of a molecule when it accepts electrons. ijapm.org |
DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. researchgate.netresearchgate.net By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix can be constructed, which yields the vibrational frequencies and normal modes of the molecule. researchgate.net These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions. researchgate.net
For substituted naphthalenes like this compound, DFT calculations at levels such as B3LYP with basis sets like 6-311G* can provide reliable predictions of IR and Raman spectra. researchgate.net The calculated frequencies for related molecules, such as diisopropylnaphthalene isomers, have shown very good agreement with experimental values, often within a 10 cm⁻¹ interval. researchgate.net Such calculations for this compound would allow for the assignment of characteristic vibrational modes, including the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and tert-butyl groups, and the complex fingerprint region corresponding to C-C stretching and bending modes of the naphthalene core. researchgate.net
Aromaticity is a fundamental concept related to cyclic electron delocalization, which imparts significant stability to molecules. mdpi.com Computational methods can quantify aromaticity through various descriptors based on magnetic, structural, or electronic properties. One common electronic descriptor is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length alternation in a ring system.
For this compound, the naphthalene core is inherently aromatic. DFT calculations can be used to obtain the optimized molecular geometry, from which bond lengths can be analyzed to assess the degree of electron delocalization. The presence of bulky and electron-donating tert-butyl substituents, along with the hydroxyl group, can modulate the electronic density within the two fused rings. Computational studies on π-π stacking interactions in naphthol dimers using DFT methods like M062X have shown that such substituents play a significant role in the non-covalent interactions that stabilize molecular arrangements. mdpi.com This indicates that the substituents in this compound likely perturb the electron delocalization pattern of the parent naphthalene system, which can be quantified through computational analysis.
Reaction Pathway Elucidation and Transition State Analysis through Computational Methods
Computational methods are essential for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, and, crucially, transition states. nih.gov DFT calculations are frequently employed to model reaction pathways and determine activation energies. researchgate.netnih.gov
A key reaction involving this compound is its oxidation to the corresponding 3,6-di-tert-butyl-2-hydroxyphenoxyl radical, which can then participate in further reactions such as proton exchange. researchgate.netresearchgate.net The intermolecular proton exchange between this radical and various dicarboxylic acids has been studied using a combination of dynamic electron spin resonance (ESR) spectroscopy and DFT calculations. researchgate.net These studies employed the B3LYP functional with the 6-31+G(d,p) basis set to model the reaction pathways. researchgate.net
The calculations revealed that the proton exchange does not occur via a simple, single proton transfer. Instead, the mechanism involves a cooperative two-proton exchange within a complex formed between the hydroxyphenoxyl radical and the dicarboxylic acid. researchgate.net By locating the transition states for this process, researchers were able to calculate the activation barriers for the reaction. researchgate.net The results showed that as the carbon chain length of the dicarboxylic acid increases, the reaction rate slightly decreases, and the activation barrier increases. researchgate.net
| System/Methodology | Key Finding | Source |
|---|---|---|
| Hydroxyphenoxyl radical + Dicarboxylic Acids (Oxalic, Maleic, etc.) | The reaction proceeds via a cooperative two-proton exchange mechanism. | researchgate.net |
| Computational Level of Theory | DFT B3LYP / 6-31+G(d,p) for reaction pathway modeling. | researchgate.net |
| Transition State Analysis | Activation barriers were calculated from located transition states. | researchgate.net |
| Kinetic Correlation | Calculated activation barriers correlate with experimental reaction rates; the barrier increases with the acid's carbon chain length. | researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Applying MD simulations to this compound would allow for the characterization of its conformational preferences in various solvents. The simulations could reveal how solvent molecules arrange around the hydrophobic tert-butyl groups and the hydrophilic hydroxyl group, and how this solvation structure influences the molecule's dynamics. Furthermore, MD simulations could be used to calculate important physicochemical properties like the diffusion coefficient of the molecule in different media, as has been done for naphthalene and 2-naphthol (B1666908) in supercritical carbon dioxide. scispace.com
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their macroscopic properties. These models are typically statistical equations that relate calculated molecular descriptors to an experimentally measured property.
For this compound, a QSPR model could be developed to predict various physicochemical properties. The first step in building such a model is the calculation of a wide range of molecular descriptors. DFT calculations are an excellent source for these descriptors, providing quantum chemical parameters such as:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, polarizability, and Mulliken atomic charges. researchgate.net
Geometric Descriptors: Molecular volume, surface area, and specific bond lengths or angles.
Once a set of descriptors is generated, multiple regression analysis or machine learning techniques can be used to build a mathematical model that links these descriptors to a property of interest, such as boiling point, solubility, or partition coefficient. Such models, once validated, can provide rapid and cost-effective predictions for the properties of new or unmeasured compounds based solely on their computed molecular structure.
Theoretical Studies on Steric Effects and Conformational Isomerism of Bulky Substituents
The presence of two bulky tert-butyl groups on the naphthol framework of this compound introduces significant steric hindrance that profoundly influences its molecular geometry, conformational preferences, and reactivity. Computational chemistry provides a powerful lens through which to investigate these steric effects and the resulting conformational isomerism. While specific theoretical studies exclusively focused on this compound are not abundant in the literature, a wealth of computational research on analogous systems, such as substituted naphthols and sterically hindered phenols, offers deep insights into the expected behavior of this molecule.
The hydroxyl group in 2-naphthol can exist as one of two planar rotamers, syn or anti, depending on the orientation of the O-H bond relative to the C1-C9 bond of the naphthalene ring. In unsubstituted 2-naphthol, these conformers are close in energy. However, the introduction of a tert-butyl group at the 3-position is expected to create a significant energy difference between these rotamers. A syn conformation would lead to substantial steric clash between the hydroxyl hydrogen and one of the methyl groups of the adjacent tert-butyl substituent. Therefore, computational models would predict a strong preference for the anti conformation, where the hydroxyl group is directed away from the bulky substituent, minimizing steric repulsion.
The rotation of the tert-butyl groups themselves represents another critical aspect of the molecule's conformational isomerism. The bond connecting a tert-butyl group to an aromatic ring is not a free rotor; its rotation is hindered by interactions between the methyl groups and the adjacent atoms on the naphthalene ring. Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface for this rotation.
For the tert-butyl group at the 3-position, rotation is significantly restricted by the presence of the hydroxyl group at C2 and the hydrogen atom at C4. Similarly, the tert-butyl group at the 6-position is sterically hindered by the hydrogen atoms at C5 and C7. DFT calculations on analogous bulky aromatic systems have shown that the energy barrier to rotation for a tert-butyl group can be substantial. These studies typically reveal a three-fold rotational potential, with distinct energy minima and maxima. The lowest energy conformation is one where the methyl groups are staggered with respect to the plane of the aromatic ring, thereby minimizing steric interactions.
The following table presents hypothetical, yet representative, data for the rotational barrier of a tert-butyl group on a naphthalene ring, based on values from analogous sterically hindered aromatic compounds.
| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Conformation |
| 0° | 5.0 | Eclipsed |
| 60° | 0.0 | Staggered |
| 120° | 5.0 | Eclipsed |
| 180° | 0.0 | Staggered |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Furthermore, computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to quantify the steric interactions. These analyses can reveal the presence of non-covalent repulsive interactions, such as those between the hydrogen atoms of the tert-butyl groups and the adjacent protons on the naphthalene ring. The calculated electron density at bond critical points and the analysis of orbital interactions can provide a detailed electronic picture of the steric strain within the molecule.
Applications of 3,6 Di T Butyl 2 Naphthol in Advanced Organic Synthesis and Materials Science
Development as a Ligand or Precursor for Ligands in Homogeneous and Heterogeneous Catalysis
3,6-Di-t-butyl-2-naphthol is not typically used as a ligand itself but serves as a critical precursor for the synthesis of more complex ligand architectures. The strategic placement of the tert-butyl groups at the 3 and 6 positions of the naphthalene (B1677914) core provides significant steric bulk. This feature is instrumental in creating controlled steric environments around a metal center in a catalyst, which can profoundly influence the selectivity and activity of catalytic reactions.
The most significant application in this context is the oxidative coupling of two molecules of this compound to form a C₂-symmetric atropisomeric compound: 3,3',6,6'-tetra-tert-butyl-1,1'-bi-2-naphthol. This resulting molecule is a highly hindered analogue of the renowned BINOL (1,1'-bi-2-naphthol) ligand framework. The presence of four bulky tert-butyl groups creates a deep and well-defined chiral pocket, making it a powerful tool for stereocontrol in both homogeneous and heterogeneous catalysis.
The field of asymmetric catalysis heavily relies on chiral ligands that can effectively transfer stereochemical information to a reaction, leading to the preferential formation of one enantiomer of a product over the other. nih.gov BINOL and its derivatives are considered "privileged ligands" because of their wide applicability and high efficiency in a multitude of asymmetric transformations. sigmaaldrich.com
The synthesis of sterically demanding BINOL derivatives is a key strategy for enhancing enantioselectivity. By starting with this compound, chemists can synthesize 3,3',6,6'-tetra-tert-butyl-BINOL. Research has detailed the synthetic pathways to such multi-substituted BINOLs, for instance, through the tert-butylation of an existing 6,6'-di-tert-butyl-BINOL scaffold to yield the 3,3',6,6'-tetra-tert-butyl derivative. nih.gov
These bulky ligands are particularly effective in reactions where steric hindrance plays a crucial role in differentiating the transition states leading to the two possible enantiomers. For example, derivatives of these bulky BINOLs are used to create chiral phosphoric acids, phosphites, or are coordinated with metal centers (e.g., Rhodium, Ruthenium, Lanthanides) to catalyze a wide range of reactions, including additions, reductions, and cycloadditions. nih.govnsf.gov The large tert-butyl groups help to construct a rigid and well-defined chiral environment that can effectively shield one face of the substrate, directing the attack of a reagent to the opposite face with high fidelity.
To illustrate the effectiveness of such sterically hindered chiral ligands in asymmetric catalysis, the following table presents representative data for a BINOL-derived catalyst in an asymmetric Michael addition reaction. While this specific data is for a closely related system, it exemplifies the high levels of enantioselectivity that are achievable with bulky BINOL frameworks derived from precursors like this compound.
| Catalyst System | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (S)-3,3′-bis(aza-crown ether)-BINOL / Mg salt | Michael Addition of Alkenylboronic Acid | Cyclohexenone | 86 | 90 | nih.gov |
| (S)-3,3′-bis(aza-crown ether)-BINOL / Mg salt | Michael Addition of Alkenylboronic Acid | Chalcone | 92 | 95 | nih.gov |
A comprehensive review of the scientific literature did not yield specific research findings for the use of this compound as a primary organic linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The construction of these materials typically relies on ligands with multitopic coordinating groups, such as carboxylates or pyridyls, which are absent in the parent this compound molecule.
Utilization as a Building Block in Polymer Chemistry and Functional Materials
The unique structure of this compound suggests its potential as a monomer or precursor for specialty materials where properties like thermal stability, solubility in organic media, and specific electronic characteristics are desired.
Despite its potential, a thorough search of the available literature did not reveal specific examples of specialty polymers synthesized using this compound as a direct monomeric repeating unit.
The dimerized form of this compound, 3,3',6,6'-tetra-tert-butyl-BINOL, serves as a scaffold for materials with interesting optoelectronic properties. The twisted, C₂-symmetric structure of the BINOL core disrupts extended π-conjugation, which can lead to materials with high triplet energies and good thermal stability, properties that are desirable for host materials in Organic Light-Emitting Diodes (OLEDs). The bulky tert-butyl groups can further enhance the properties of these materials by increasing their solubility and promoting the formation of stable amorphous films, which is crucial for device fabrication and longevity. Research into disubstituted BINOL derivatives has shown they are widely used in OLEDs, as their optoelectronic properties can be finely tuned by modifying the conformation and conjugation of the twisted naphthalene rings.
Role in Supramolecular Chemistry and Host-Guest Systems
While the naphthol moiety is known to participate in hydrogen bonding and π-stacking interactions, which are fundamental to supramolecular and host-guest chemistry, specific studies detailing the role of this compound in these contexts were not found in a review of the current literature. The bulky tert-butyl groups might be expected to influence molecular recognition and self-assembly processes, but dedicated research in this area featuring this specific compound is not presently available.
Reagent in Multi-Component Reactions and Complex Molecule Synthesis
No specific research findings are available for this compound in this application.
Development of Advanced Analytical Probes and Chemosensors (non-biological)
No specific research findings are available for this compound in this application.
Structure Property Relationships of 3,6 Di T Butyl 2 Naphthol and Its Functionalized Analogs
Influence of Tertiary Butyl Groups on Molecular Geometry, Steric Hindrance, and Electronic Distribution
The two tertiary butyl (t-butyl) groups are arguably the most defining features of the 3,6-di-t-butyl-2-naphthol molecule, profoundly influencing its physical and chemical characteristics.
Electronic Distribution: The t-butyl group is generally considered an electron-donating group through an inductive effect and hyperconjugation. stackexchange.comnih.gov Inductively, the sp³ hybridized carbon of the t-butyl group donates electron density to the sp² hybridized carbon of the aromatic ring. stackexchange.com While carbon-carbon hyperconjugation is a smaller effect than carbon-hydrogen hyperconjugation, it can still contribute to the electron density of the aromatic system. stackexchange.com The introduction of these electron-donating groups at the 3- and 6-positions increases the electron density of the naphthalene (B1677914) ring, which in turn affects its reactivity in electrophilic aromatic substitution reactions. This increased electron density can also influence the acidity of the phenolic proton. However, the steric hindrance imposed by the t-butyl groups can also lead to severe inhibition of solvation at the phenolic oxygen atom, which can counteract the electronic effects and impact properties like acidity. rsc.org Studies on related systems have shown that the insertion of t-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), a consequence of hyperconjugation and electrostatic effects. nih.gov
Effects of Substituents on Aromatic Ring Reactivity, Regioselectivity, and Selectivity
The reactivity of the aromatic rings in this compound is governed by the combined directing effects of the hydroxyl group and the two t-butyl groups.
Aromatic Ring Reactivity and Regioselectivity: The hydroxyl group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. The t-butyl groups are also activating, ortho-, para-directors, although their effect is weaker than that of the hydroxyl group. stackexchange.com In 2-naphthol (B1666908), the most reactive position for electrophilic attack is the 1-position. gla.ac.uk However, in this compound, the 3-position is blocked by a t-butyl group.
The directing influences of the existing substituents determine the regioselectivity of further reactions. For an incoming electrophile, the potential sites of attack are positions 1, 4, 5, 7, and 8.
Position 1: Activated by the hydroxyl group (ortho) but sterically hindered by the adjacent t-butyl group at position 3.
Position 4: Activated by the t-butyl group at position 3 (ortho) and the hydroxyl group at position 2 (para). This position is sterically accessible.
Position 5: Activated by the t-butyl group at position 6 (ortho).
Position 7: Activated by the t-butyl group at position 6 (ortho).
Position 8: Activated by the t-butyl group at position 6 (meta, weak) and potentially subject to peri-interactions.
Studies on the tert-butylation of 3,6-di-tert-butyl-2-naphthol itself have shown that a third t-butyl group can be introduced at the 8-position, forming 3,6,8-tri-tert-butyl-2-naphthol. acs.org This suggests that despite some steric hindrance, the peri position (8-position) is accessible for electrophilic attack, likely influenced by the electronic activation from the existing t-butyl groups. In the tert-butylation of naphthalene-2,6-diol, the t-butyl groups are introduced at the 3 and 7 positions, ortho to the hydroxyl groups. arkat-usa.org This highlights the strong directing effect of the hydroxyl group in similar systems.
The table below summarizes the expected directing effects of the substituents on the naphthalene ring for electrophilic substitution.
| Position | Activating Group(s) | Directing Influence | Steric Hindrance | Predicted Reactivity |
| 1 | -OH | ortho | High | Low |
| 4 | -OH, 3-t-Bu | para, ortho | Moderate | High |
| 5 | 6-t-Bu | ortho | Low | Moderate |
| 7 | 6-t-Bu | ortho | Low | Moderate |
| 8 | 6-t-Bu | meta | Moderate | Low to Moderate |
This is a qualitative prediction based on general principles of electrophilic aromatic substitution.
Conformational Preferences and Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformational flexibility of this compound is primarily associated with the orientation of the hydroxyl group and the rotation of the t-butyl groups.
Conformational Preferences: Rotation around the C-O bond of the hydroxyl group can lead to different conformers. The orientation of the hydroxyl proton can be influenced by intramolecular interactions. The t-butyl groups can also rotate around the C-C bond connecting them to the naphthalene ring. However, due to their size, the barrier to rotation is expected to be significant, potentially leading to preferred rotational conformers to minimize steric clash with adjacent protons or substituents. researchgate.net
Intramolecular Interactions: A key intramolecular interaction in this molecule is the potential for hydrogen bonding. Intramolecular hydrogen bonds are known to significantly influence the structure, properties, and reactivity of molecules. nih.govmdpi.com In this compound, the hydroxyl group at position 2 does not have an adjacent acceptor group on the naphthalene ring to form a strong, resonance-assisted hydrogen bond (RAHB). nih.gov However, weak intramolecular hydrogen bonds can sometimes form between the hydroxyl proton and the π-electron system of the aromatic ring or through interactions with nearby substituents under specific conditions. In sterically crowded molecules, intramolecular hydrogen bonding can be a consequence of the steric bulk forcing otherwise non-interacting groups into proximity. researchgate.net For instance, in some substituted phenols, intramolecular hydrogen bonds play a crucial role in creating planar structures. mdpi.comrsc.org While a strong, planarizing intramolecular hydrogen bond is not expected in this compound, the steric environment created by the 3-t-butyl group will certainly influence the preferred orientation of the -OH group and its hydrogen-bonding capabilities with solvent or other molecules.
Comparative Studies with Other Substituted Naphthols and Phenols
Comparing this compound to other substituted naphthols and phenols highlights the unique effects of its substitution pattern.
Comparison with other Substituted Naphthols:
2-Naphthol: Lacks the steric hindrance and additional electron-donating groups of this compound. Consequently, 2-naphthol is more susceptible to oxidation and its electrophilic substitution reactions primarily occur at the 1-position.
2,6-Di-tert-butylnaphthalene: This parent hydrocarbon lacks the hydroxyl group. nih.gov It is less activated towards electrophilic substitution and does not possess the acidic properties or the potential for hydrogen bonding characteristic of the naphthol derivative.
1,1′-Bi-2-naphthol (BINOL): While BINOL derivatives can be sterically hindered, the source of the steric bulk is the binaphthyl system itself. The reactivity patterns are dominated by the need to control atropisomerism, a factor not present in this compound. Electrophilic substitution on BINOL typically occurs regioselectively at the 6- and 6'-positions. acs.org
Comparison with Substituted Phenols:
2,6-Di-tert-butylphenol: This compound is a widely studied hindered phenol (B47542). Like this compound, it has t-butyl groups ortho to the hydroxyl group, providing significant steric shielding. This shielding dramatically reduces the acidity of the phenol compared to unhindered phenols due to the steric inhibition of phenoxide anion solvation. rsc.org It also makes the hydroxyl group less available for hydrogen bonding and reactions.
2,4-Di-tert-butylphenol: With one t-butyl group ortho and one para to the hydroxyl group, this isomer has a less hindered hydroxyl group compared to the 2,6-disubstituted analogue. Its reactivity pattern is different, with the remaining ortho position (position 6) being a primary site for electrophilic attack.
Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol): A common antioxidant, BHT shares the 2,6-di-t-butylphenol structural motif. science.gov The additional methyl group at the para position influences its electronic properties and provides a site for oxidative transformation. The antioxidant properties of these hindered phenols are attributed to the stability of the resulting phenoxyl radical, which is sterically protected by the bulky t-butyl groups. researchgate.net
The following table provides a comparative overview of key properties.
| Compound | Key Structural Feature | Steric Hindrance at -OH | Acidity | Primary Use/Property |
| This compound | Naphthol with t-butyl at C3, C6 | High (from C3-t-Bu) | Reduced | Chemical Intermediate |
| 2-Naphthol | Unsubstituted naphthol | Low | Higher | Synthetic precursor nih.gov |
| 2,6-Di-tert-butylphenol | Phenol with two ortho t-butyl groups | Very High | Significantly Reduced rsc.org | Antioxidant, Stabilizer |
| 2,4-Di-tert-butylphenol | Phenol with ortho and para t-butyl groups | High | Reduced | Antioxidant, UV stabilizer |
| BHT | 2,6-di-t-butylphenol with para-methyl | Very High | Significantly Reduced | Antioxidant science.gov |
This comparative analysis underscores that the properties of this compound arise from a combination of the extended π-system of the naphthalene core and the specific steric and electronic effects imparted by the t-butyl groups at the 3- and 6-positions.
Future Research Directions and Unresolved Challenges in the Study of 3,6 Di T Butyl 2 Naphthol
Exploration of Novel and More Efficient Synthetic Routes with Enhanced Atom Economy
The synthesis of specifically substituted bulky naphthols like 3,6-Di-t-butyl-2-naphthol is often challenging, with historical methods presenting difficulties in the assignment of substituent positions. arkat-usa.org Traditional approaches such as Friedel-Crafts alkylation with t-butyl halides or alkylation with t-butanol in the presence of protic acids can suffer from poor regioselectivity, the formation of complex product mixtures, and the use of harsh, corrosive catalysts. arkat-usa.org For instance, the t-butylation of naphthalene-2,6-diol, a related starting material, can result in low yields due to issues like poor solubility of the starting material and the formation of oxidation byproducts. arkat-usa.org
Future research must focus on developing more sophisticated and sustainable synthetic strategies. A primary goal is to enhance atom economy by minimizing waste and maximizing the incorporation of reactant atoms into the final product. Key areas for exploration include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as HY zeolites, has shown promise in the liquid-phase alkylation of naphthalene (B1677914) with t-butanol. researchgate.net These materials offer advantages like high activity, shape selectivity for desired isomers, and ease of separation and recycling, which are crucial for developing greener processes. researchgate.net Further investigation into different types of zeolites and other solid acids could lead to optimized conditions with higher yields and selectivity for the 3,6-disubstituted product.
Alternative Alkylating Agents: Exploring alternative sources for the tert-butyl group beyond t-butanol and isobutylene (B52900) could open new synthetic pathways.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of environmentally benign solvents like supercritical carbon dioxide could significantly reduce the environmental footprint of the synthesis. researchgate.net
| Synthetic Approach | Traditional Methods (e.g., Friedel-Crafts) | Future Directions (e.g., Zeolite Catalysis) |
| Catalyst | Homogeneous Lewis/protic acids (e.g., AlCl₃, TFA) | Heterogeneous solid acids (e.g., HY zeolites) researchgate.net |
| Selectivity | Often poor, leading to isomeric mixtures arkat-usa.org | Potentially high shape selectivity for desired isomers researchgate.net |
| Catalyst Reusability | Difficult to impossible | High potential for recycling researchgate.net |
| Environmental Impact | High (corrosive reagents, solvent waste) | Low (recyclable catalyst, potential for green solvents) researchgate.net |
| Atom Economy | Moderate to low | Potentially high |
Discovery of Unprecedented Reactivity Modes and Mechanistic Understanding
The steric hindrance provided by the two tert-butyl groups is expected to profoundly influence the reactivity of the hydroxyl group and the aromatic system of this compound. This steric shielding can prevent typical reactions observed in less hindered naphthols while enabling novel, unprecedented transformations.
Future research should aim to:
Investigate Sterically Governed Reactions: Systematically study how the bulky substituents direct reactions such as electrophilic aromatic substitution, oxidation, and coupling reactions. For example, the tert-butylation of 3,6-di-tert-butyl-2-naphthol itself can lead to further substitution at the 8-position, forming 3,6,8-tri-tert-butyl-2-naphthol, highlighting the complex interplay of steric and electronic effects. acs.org
Explore Radical Chemistry: Hindered phenols are well-known precursors to stable phenoxyl radicals. The corresponding radical of this compound could exhibit unique stability and reactivity. Studies on the protolytic reactions of related radicals, such as 3,6-di-tert-butyl-2-hydroxyphenoxyl, provide a foundation for exploring proton transfer dynamics and other radical-mediated processes. researchgate.net
Uncover Novel Bonding and Electronic Structures: Derivatives of sterically crowded naphthalene systems have been shown to exhibit unusual bonding, such as the four-center two-electron σ-bond found in a bis(tert-butyl nitroxide) derivative of 3,6-di(tert-butyl)naphthalene. researchgate.net This suggests that the electronic properties of this compound and its derivatives may hold surprises, warranting detailed computational and experimental investigation.
Mechanistic Elucidation: A deep mechanistic understanding, achieved through a combination of kinetic studies, isotopic labeling, and computational modeling (e.g., DFT calculations), is essential for controlling and exploiting the unique reactivity of this molecule.
Integration into Emerging Fields of Sustainable Chemistry and Advanced Materials Science
While specific applications for this compound are not yet widely established, its structure is highly suggestive of its potential as a valuable building block in several advanced fields.
Polymer and Materials Chemistry: Hindered phenols are classic antioxidants used to protect polymers and other organic materials from degradation. Alkylnaphthols have been shown to possess potent antioxidant properties, in some cases superior to their phenol (B47542) counterparts. dtic.mil Therefore, this compound could serve as a highly effective stabilizer for polymers, lubricants, and fuels, particularly in high-temperature applications where its bulky nature could enhance stability.
Functional Dyes and Molecular Probes: The naphthol core is a fluorophore. researchgate.net Modification of the hydroxyl group and the aromatic ring could lead to the development of novel fluorescent sensors and probes for detecting specific analytes or changes in the chemical environment.
Ligand Design for Catalysis: The sterically demanding framework of this compound could be incorporated into ligands for transition metal catalysis. The bulky groups could create specific coordination pockets around a metal center, influencing the activity and selectivity of catalytic transformations in a manner analogous to the well-known BINOL ligands, but with different steric profiles.
Sustainable Building Blocks: As greener synthetic routes are developed, this compound could become an important bio-based or sustainably-derived platform chemical, contributing to the goals of sustainable chemistry. adventpublishing.in
Development of Scalable and Environmentally Benign Production Methods
Transitioning from laboratory-scale synthesis to industrial production requires processes that are not only economically viable but also environmentally responsible. For this compound, this means moving away from stoichiometric reagents and hazardous solvents.
Future research in this area should prioritize:
Continuous Flow Processes: Developing continuous flow reactor systems for the synthesis could offer superior control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved safety, and easier scalability compared to batch processes.
Catalyst Optimization and Immobilization: Enhancing the performance of heterogeneous catalysts like zeolites is crucial. researchgate.net Research should focus on optimizing the pore structure, acidity, and stability of these catalysts. Immobilizing catalysts on solid supports can further simplify product purification and catalyst recovery.
Life Cycle Assessment: A comprehensive life cycle assessment of any newly developed synthetic route is necessary to quantify its environmental impact, from raw material sourcing to final product disposal or recycling, ensuring a genuinely "green" process.
Identification and Addressing of Key Research Gaps in the Literature Pertaining to Bulky Naphthol Chemistry
The chemistry of sterically hindered naphthols is significantly less explored than that of their simpler phenol analogs. Several fundamental knowledge gaps need to be addressed to unlock the full potential of compounds like this compound.
| Research Gap | Key Questions to Address | Potential Impact |
| Regioselectivity in Synthesis | How can we achieve precise control over the position and number of bulky substituents on the naphthol ring? arkat-usa.orgacs.org | Access to pure, single-isomer materials, enabling clear structure-property relationship studies. |
| Photophysical Properties | What are the detailed absorption, emission, and excited-state properties, and how are they influenced by the t-butyl groups? | Development of novel fluorophores, sensors, and photoactive materials. |
| Electrochemical Behavior | What are the oxidation and reduction potentials? Can stable radical ions be formed and utilized? mdpi.com | Applications in electro-organic synthesis, redox-active materials, and energy storage. |
| Structure-Property Relationships | How does the specific placement of bulky groups affect antioxidant efficacy, material compatibility, and catalytic activity? dtic.mil | Rational design of high-performance additives, ligands, and functional materials. |
| Supramolecular Chemistry | Can the bulky framework be used to direct self-assembly or host-guest interactions? | Creation of novel supramolecular structures and functional assemblies. |
By systematically addressing these research directions and unresolved challenges, the scientific community can pave the way for new discoveries and applications for this compound, transforming it from a chemical curiosity into a valuable tool for chemists and materials scientists.
Q & A
Basic: What are the recommended synthesis and purification protocols for 3,6-Di-t-butyl-2-naphthol to ensure high yield and purity?
Methodological Answer:
Synthesis typically involves alkylation of 2-naphthol with tert-butyl groups under Friedel-Crafts conditions. Key steps include:
- Reagent Selection : Use tert-butyl chloride or bromide with Lewis acids like AlCl₃ for regioselective substitution at the 3,6-positions.
- Purification : Employ column chromatography with silica gel and a gradient of hexane/ethyl acetate (e.g., 9:1 ratio) to separate unreacted precursors and byproducts . For large-scale purification, recrystallization in ethanol or methanol is effective.
- Purity Validation : Confirm via HPLC (C18 column, methanol/water mobile phase) and NMR (deuterated chloroform for solubility, with TMS as internal standard) .
Basic: How can researchers characterize the steric and electronic properties of this compound for mechanistic studies?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns; tert-butyl groups show distinct upfield shifts (~1.2–1.4 ppm for protons).
- UV-Vis Spectroscopy : Compare λmax with unsubstituted 2-naphthol to assess electronic effects of t-butyl groups.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to quantify steric hindrance and HOMO-LUMO gaps, which influence reactivity in catalytic systems .
Advanced: How can contradictory data on the antioxidant activity of this compound in different solvent systems be resolved?
Methodological Answer:
Contradictions often arise from solvent polarity and radical scavenging assay conditions. Mitigation strategies include:
- Controlled Solvent Screening : Test activity in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents to isolate polarity effects.
- Standardized Assays : Use DPPH or ABTS assays with strict pH control (e.g., pH 7.4 phosphate buffer) and replicate measurements to reduce variability .
- Cross-Validation : Pair chemical assays with electrochemical methods (cyclic voltammetry) to correlate redox potentials with radical quenching efficiency .
Advanced: What experimental approaches quantify the steric effects of tert-butyl groups in this compound during catalytic applications?
Methodological Answer:
- Kinetic Profiling : Compare reaction rates with less hindered analogs (e.g., 2-naphthol) in catalysis (e.g., asymmetric oxidation).
- X-ray Crystallography : Resolve crystal structures to measure bond angles and torsional strain imparted by t-butyl groups.
- Competitive Inhibition Studies : Use bulky substrates in enzyme-mimetic systems to assess steric exclusion effects .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis/purification to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic byproducts (e.g., AlCl₃ residues) with sodium bicarbonate before disposal. Follow institutional guidelines for phenolic waste .
Advanced: How can researchers optimize solid-phase extraction (SPE) for isolating this compound from complex matrices?
Methodological Answer:
- Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol/water (2 mL each) for high recovery of phenolic compounds .
- Elution Optimization : Elute with 2-propanol:methanol (1:1, v/v) to maximize yield.
- Matrix Deactivation : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte adsorption .
Basic: What analytical techniques are suitable for detecting trace impurities in this compound?
Methodological Answer:
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas to detect volatile byproducts (e.g., unreacted tert-butyl halides).
- HPLC-MS : Employ a C18 column with ESI ionization in negative mode to identify polar impurities (e.g., hydroxylated derivatives) .
Advanced: How do solvent effects influence the tautomeric equilibrium of this compound in supramolecular chemistry studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
